

Application Note: FT-IR Spectral Analysis of 3-Ethoxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B045797

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Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectral analysis of **3-Ethoxy-4-methoxybenzaldehyde**, a key intermediate in the synthesis of pharmaceuticals and fragrances.[1] The characteristic vibrational frequencies of its functional groups were identified and assigned. A standardized protocol for sample preparation and spectral acquisition using Attenuated Total Reflectance (ATR)-FT-IR spectroscopy is provided. This analysis is crucial for the qualitative identification and quality control of **3-Ethoxy-4-methoxybenzaldehyde** in research and industrial settings.

Introduction

3-Ethoxy-4-methoxybenzaldehyde is an aromatic aldehyde notable for its distinct functional groups which make it a valuable compound in various chemical applications.[1] A derivative of vanillin, it serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] FT-IR spectroscopy is a rapid, sensitive, and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] This document provides a detailed FT-IR spectral analysis and a standard operating procedure for the characterization of **3-Ethoxy-4-methoxybenzaldehyde**.

Molecular Structure

The molecular structure of **3-Ethoxy-4-methoxybenzaldehyde** consists of a benzene ring substituted with an aldehyde group, a methoxy group, and an ethoxy group.

Molecular Formula: $C_{10}H_{12}O_3$ ^[3] Molecular Weight: 180.20 g/mol ^[3] CAS Number: 1131-52-8^[3]

FT-IR Spectral Data

The FT-IR spectrum of **3-Ethoxy-4-methoxybenzaldehyde** exhibits several characteristic absorption bands corresponding to its various functional groups. The spectrum was acquired using an ATR-FT-IR spectrometer. The key vibrational frequencies and their assignments are summarized in Table 1.

Table 1: FT-IR Peak Assignments for **3-Ethoxy-4-methoxybenzaldehyde**

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|--------------------------------|------------------|-----------------------------|--------------------------|
| ~2980-2850 | Medium-Strong | C-H Stretch | Alkyl (Ethoxy/Methoxy) |
| ~2820, ~2720 | Medium (doublet) | C-H Stretch | Aldehyde |
| ~1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1590, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1465 | Medium | C-H Bend | Alkyl (CH ₂) |
| ~1390 | Medium | C-H Bend | Alkyl (CH ₃) |
| ~1260 | Strong | C-O Stretch | Aryl Ether |
| ~1140 | Strong | C-O Stretch | Alkyl Ether |
| ~1030 | Medium | C-O Stretch | Alkyl Ether |
| ~870-810 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: ATR-FT-IR Analysis

This protocol outlines the procedure for acquiring an FT-IR spectrum of solid **3-Ethoxy-4-methoxybenzaldehyde** using an Attenuated Total Reflectance (ATR) accessory.

Materials:

- **3-Ethoxy-4-methoxybenzaldehyde** (solid powder or crystals)
- FT-IR Spectrometer with ATR accessory (e.g., Bruker Tensor 27 FT-IR)[4]
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

Procedure:

- Instrument Preparation:
 - Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
 - Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
- Background Spectrum Acquisition:
 - Before analyzing the sample, a background spectrum must be collected to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.
 - Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

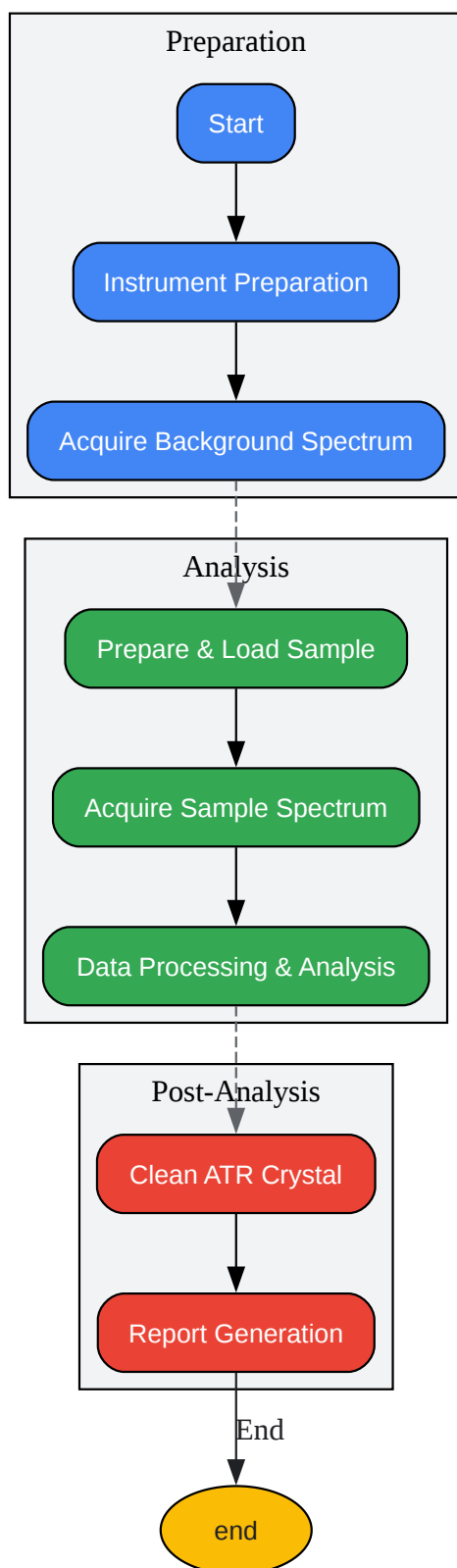
- Acquire a background spectrum according to the instrument's software instructions. Typical parameters are a scan range of 4000-400 cm^{-1} and a resolution of 4 cm^{-1} .
- Sample Preparation and Loading:
 - Place a small amount of the solid **3-Ethoxy-4-methoxybenzaldehyde** powder onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface. Do not overtighten the clamp.
- Sample Spectrum Acquisition:
 - Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula or a soft brush.
 - Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol.
 - Verify the cleanliness of the crystal by taking a new background scan and comparing it to the initial one.

Data Analysis and Interpretation

The resulting FT-IR spectrum should be analyzed to identify the characteristic absorption peaks. Compare the peak positions with the values provided in Table 1 and established FT-IR correlation charts to confirm the presence of the expected functional groups. The unique pattern of absorptions serves as a molecular "fingerprint" for **3-Ethoxy-4-methoxybenzaldehyde**, allowing for its unambiguous identification.

Workflow Diagram

The following diagram illustrates the experimental workflow for the FT-IR analysis of **3-Ethoxy-4-methoxybenzaldehyde**.



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Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural characterization of **3-Ethoxy-4-methoxybenzaldehyde**. The distinct absorption bands corresponding to the aldehyde, ether, and aromatic functionalities provide a reliable method for its identification and quality assessment. The protocol described herein can be readily implemented in academic and industrial laboratories for routine analysis.

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